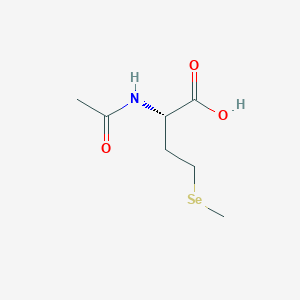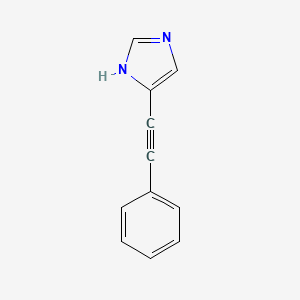
(2S,3S)-2-phenylpiperidin-3-amine
Vue d'ensemble
Description
(2S,3S)-2-phenylpiperidin-3-amine: is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine itself is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. The compound this compound is characterized by the presence of an amino group at the third position and a phenyl group at the second position of the piperidine ring, with the cis configuration indicating that these substituents are on the same side of the ring.
Méthodes De Préparation
The synthesis of (2S,3S)-2-phenylpiperidin-3-amine can be achieved through various synthetic routes. One common method involves the reaction of an amino acid, such as L-ornithine, with a protecting group on the amino groups. This reaction typically involves several steps, including cyclization and reduction, to form the desired piperidine derivative . Industrial production methods often involve optimizing these steps to increase yield and reduce costs.
Analyse Des Réactions Chimiques
(2S,3S)-2-phenylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the amino group, often using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted piperidines and piperidinones .
Applications De Recherche Scientifique
(2S,3S)-2-phenylpiperidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2S,3S)-2-phenylpiperidin-3-amine involves its interaction with specific molecular targets, such as neurokinin-1 receptors. By binding to these receptors, the compound can inhibit the action of substance P, a neuropeptide involved in pain transmission and inflammation. This inhibition can lead to analgesic and anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
(2S,3S)-2-phenylpiperidin-3-amine can be compared with other similar compounds, such as:
trans-3-Amino-2-phenylpiperidine: The trans isomer has the amino and phenyl groups on opposite sides of the piperidine ring, leading to different chemical and biological properties.
3-Aminopiperidine: Lacks the phenyl group, resulting in different reactivity and biological activity.
2-Phenylpiperidine:
The uniqueness of this compound lies in its specific configuration and the presence of both amino and phenyl groups, which contribute to its distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H16N2 |
|---|---|
Poids moléculaire |
176.26 g/mol |
Nom IUPAC |
(2S,3S)-2-phenylpiperidin-3-amine |
InChI |
InChI=1S/C11H16N2/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-3,5-6,10-11,13H,4,7-8,12H2/t10-,11-/m0/s1 |
Clé InChI |
GFMAFYNUQDLPBP-QWRGUYRKSA-N |
SMILES |
C1CC(C(NC1)C2=CC=CC=C2)N |
SMILES isomérique |
C1C[C@@H]([C@@H](NC1)C2=CC=CC=C2)N |
SMILES canonique |
C1CC(C(NC1)C2=CC=CC=C2)N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[3,5-bis(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1639589.png)




![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-4-methylsulfinylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B1639611.png)






![N'-[(1E)-1-(4-Ethylphenyl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B1639638.png)
